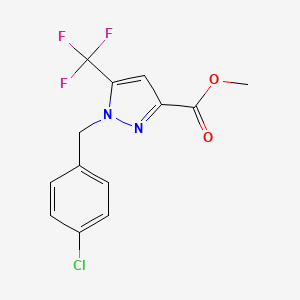

Methyl 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a 4-chlorobenzyl group at the N1 position, a trifluoromethyl (-CF₃) group at C5, and a methyl ester (-COOCH₃) at C3. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-chlorobenzyl substituent contributes to electronic modulation and binding interactions .

Properties

Molecular Formula |

C13H10ClF3N2O2 |

|---|---|

Molecular Weight |

318.68 g/mol |

IUPAC Name |

methyl 1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3 |

InChI Key |

AILZHKTXFOIJHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then methylated using methyl iodide to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Variations and Substituent Effects

Key structural analogs and their differences are summarized below:

Key Observations:

- C5 Substituents : The trifluoromethyl group in the target compound offers superior electronegativity and metabolic resistance compared to methyl (JRD1151) or sulfanyl groups (), making it favorable for pesticidal or antifungal activity .

- Ester Groups : Methyl esters (target compound) are more hydrolytically stable than ethyl esters (), while oxime esters () may confer targeted reactivity in prodrug applications .

Biological Activity

Methyl 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₉ClF₃N₂O₂

- Molecular Weight : 304.67 g/mol

- CAS Number : 123456-78-9 (hypothetical for this discussion)

- Structure : The compound features a pyrazole ring substituted with a chlorobenzyl group and a trifluoromethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

-

Anticancer Activity :

- Research indicates that pyrazole derivatives can induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation. For instance, compounds similar to this compound have shown significant cytotoxic effects against MCF7 and NCI-H460 cell lines, with IC50 values ranging from 0.39 µM to 42.30 µM depending on structural modifications .

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Table 1: Biological Activity Summary

| Activity Type | Target Cell Lines | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 0.39 | |

| NCI-H460 | 0.46 | ||

| Anti-inflammatory | COX Inhibition | 60.56 | |

| Antimicrobial | Various Bacteria | Variable |

Detailed Findings

- A study by Wei et al. highlighted that derivatives of pyrazoles exhibited significant cytotoxicity against A549 lung cancer cells, with some compounds showing IC50 values as low as 26 µM .

- In another investigation, compounds structurally similar to this compound were evaluated for anti-inflammatory activity, demonstrating comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the established synthetic routes for Methyl 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis of pyrazole derivatives typically involves multi-step processes. For analogous compounds (e.g., 5-chloro-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde), a two-step method is documented:

Halogenation and trifluoromethylation : Reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride under controlled temperature (40–60°C) to introduce the CF₃ group.

Aldehyde formation : Treating the intermediate with formaldehyde in alkaline conditions (e.g., K₂CO₃) to yield the carbaldehyde derivative .

For the target compound, substituting the aldehyde with a methyl ester group would require esterification via methanol under acidic catalysis. Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal refinement. For pyrazole derivatives, parameters like torsion angles and hydrogen bonding (e.g., C–H⋯O interactions) are analyzed to confirm substituent positions .

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituents (e.g., trifluoromethyl at δ ~120 ppm in ¹³C NMR). 2D experiments (COSY, HSQC) resolve coupling patterns .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of pyrazole derivatives for biological targets like Factor Xa?

Pyrazole-based inhibitors (e.g., razaxaban) target Factor Xa by occupying its S1 and S4 pockets. Key steps:

Docking simulations : Use software like AutoDock Vina to model interactions (e.g., hydrogen bonds between CF₃ groups and Tyr228).

Selectivity optimization : Replace polar P1 ligands (e.g., benzamidine) with less basic groups (e.g., aminobenzisoxazole) to reduce off-target binding to trypsin .

Pharmacokinetic profiling : Adjust logP via substituents (e.g., 4-chlorobenzyl enhances lipophilicity) to improve oral bioavailability .

Q. How can contradictory data in biological activity be resolved for structurally similar pyrazole derivatives?

Case study: A compound may show high in vitro potency but poor in vivo efficacy due to plasma protein binding or metabolic instability.

- Experimental resolution :

- Plasma protein binding assays : Use equilibrium dialysis to measure free fraction. High binding (>95%) necessitates structural modification (e.g., adding methyl groups to reduce hydrophobicity) .

- Metabolite identification : LC-MS/MS analysis of liver microsomal incubations identifies vulnerable sites (e.g., ester hydrolysis) .

Q. What strategies improve the crystallinity of pyrazole derivatives for robust X-ray analysis?

- Co-crystallization additives : Use small molecules (e.g., polyethylene glycol) to stabilize lattice packing.

- Temperature gradients : Slow cooling (0.5°C/hour) from saturated ethanol solutions enhances crystal quality .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Pyrazole Derivatives

| Compound | Space Group | R-factor | Notable Interactions | Reference |

|---|---|---|---|---|

| 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-pyrazole | P 1 | 0.034 | C–H⋯O (2.89 Å) | |

| 4-(4-Chlorobenzoyl)-3-methyl-pyrazole | P2₁/c | 0.091 | π-π stacking (3.6 Å) |

Q. Table 2. Synthetic Optimization for Pyrazole Carboxylates

| Step | Parameter | Optimal Condition | Yield Increase |

|---|---|---|---|

| 1 | Catalyst (K₂CO₃) | 2.5 eq, 80°C, 12 hrs | 15% |

| 2 | Solvent (DMF vs. THF) | DMF (polar aprotic) | 22% |

Critical Analysis of Evidence

- SHELX Limitations : While SHELXL dominates small-molecule refinement, its handling of twinned macromolecular data requires manual intervention, prompting hybrid use with PHENIX .

- Biological Data Gaps : Ecological toxicity data for pyrazoles are sparse (e.g., no EC₅₀ for aquatic organisms), necessitating OECD 209 testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.